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Compound of Interest

Compound Name: LipidGreen 2

Cat. No.: B12415862 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Executive Summary
LipidGreen2 is a second-generation fluorescent probe designed for the selective detection and

quantification of neutral lipids within lipid droplets (LDs) in live and fixed cells, as well as in

whole organisms. Its superior brightness, photostability, and low background fluorescence

compared to traditional dyes like Nile Red and BODIPY® 493/503 make it an invaluable tool in

cellular biology, particularly for research areas involving lipid metabolism, steatosis, and drug-

induced phospholipidosis. This guide provides a comprehensive overview of LipidGreen2's

properties, detailed experimental protocols for its application in fluorescence microscopy, flow

cytometry, and high-throughput screening, and a comparative analysis with other common lipid

droplet stains.

Core Properties of LipidGreen2
LipidGreen2 is a cell-permeable, N-dimethylallylated 3-hydroxyindole-based compound that

exhibits strong fluorescence in nonpolar environments, such as the neutral lipid core of LDs.[1]

It selectively stains neutral lipids over phospholipids, which minimizes background fluorescence

from cellular membranes.[1]
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The fluorescence of LipidGreen2 is highly dependent on the polarity of its microenvironment, a

characteristic known as solvatochromism.[2][3][4] In aqueous or polar environments, the dye is

virtually non-fluorescent. Upon partitioning into the hydrophobic interior of lipid droplets, a

significant increase in fluorescence quantum yield is observed.

Data Presentation: Comparative Analysis of Lipid
Droplet Probes
The selection of a fluorescent probe for lipid droplet analysis is critical and depends on the

specific experimental requirements. This section provides a comparative summary of the key

photophysical and performance characteristics of LipidGreen2, Nile Red, and BODIPY®

493/503.

Disclaimer: The following data has been compiled from various sources. Experimental

conditions for each reported value may vary, which can influence the results. Direct

comparative studies under identical conditions are limited.

Table 1: Photophysical Properties of Lipid Droplet Dyes

Property LipidGreen2 Nile Red BODIPY® 493/503

Excitation Max (nm) ~456 ~515-554 ~493

Emission Max (nm) ~534 ~585-638 ~503

Molar Extinction

Coefficient (ε)

(M⁻¹cm⁻¹)

Not explicitly reported ~38,000 in Dioxane ~79,000 - 89,000

Quantum Yield (Φ)
Not explicitly reported

in nonpolar solvent

High in apolar

solvents (~0.33-0.42

in EtOH)

High, approaching 1.0

in some organic

solvents

Fluorescence Lifetime

(τ) (ns)
Not explicitly reported

~4.5 in

dichloromethane

~7.2 in

dichloromethane

Solvent for Stock

Solution
DMSO DMSO, Acetone

DMSO, DMF,

Methanol
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Table 2: Performance Characteristics in Cellular Imaging

Characteristic LipidGreen2 Nile Red BODIPY® 493/503

Selectivity High for neutral lipids

Stains neutral and

polar lipids, leading to

background from

membranes

High for neutral lipids,

but can show some

cytosolic background

Brightness in Cells

Reported to be

brighter than Nile Red

and BODIPY®

493/503

Good, but can be

quenched in more

polar environments

Very bright

Photostability

High; fluorescence

signal decreased to

half after 24h in

zebrafish embryos

Prone to

photobleaching
Limited photostability

Signal-to-Noise Ratio

High, with minimal

non-specific

background

Lower due to

background

fluorescence from

membranes

Generally good, but

can have cytosolic

background

Suitability for Live-Cell

Imaging
Excellent

Good, but

photobleaching can

be a limitation

Good, but

photobleaching can

be a limitation

Suitability for

Multicolor Imaging

Good, can be used

with red fluorescent

probes

Broad emission

spectrum can lead to

bleed-through into

other channels

Narrow emission

spectrum is

advantageous for

multicolor imaging

Experimental Protocols
General Guidelines for LipidGreen2 Staining

Stock Solution Preparation: Prepare a stock solution of LipidGreen2 in anhydrous DMSO at

a concentration of 1-10 mM. Store the stock solution at -20°C or -80°C, protected from light.

Stock solutions are stable for up to one month at -20°C.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12415862?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Working Solution Preparation: On the day of the experiment, dilute the stock solution to the

desired final concentration (typically 1-10 µM) in a serum-free medium or an appropriate

buffer like PBS. To avoid precipitation, it is recommended to add the stock solution to the

aqueous buffer while vortexing.

Staining Procedure: Remove the culture medium from the cells and wash with PBS. Add the

LipidGreen2 working solution to the cells and incubate for 15-60 minutes at 37°C, protected

from light.

Washing: After incubation, wash the cells 2-3 times with PBS to remove excess dye and

reduce background fluorescence.

Imaging: Image the cells immediately using a fluorescence microscope or other

fluorescence-based detection systems.

Protocol for Fluorescence Microscopy of Lipid Droplets
This protocol is suitable for imaging lipid droplets in cultured adherent cells.

Materials:

LipidGreen2 stock solution (1 mM in DMSO)

Cell culture medium (serum-free for staining)

Phosphate-buffered saline (PBS)

Hoechst 33342 or DAPI for nuclear counterstaining (optional)

Imaging plates or coverslips with cultured cells

Procedure:

Seed cells on coverslips or in imaging plates and culture until they reach the desired

confluency.

Induce lipid droplet formation if required by treating the cells with oleic acid or other

appropriate stimuli.
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Prepare a 5 µM LipidGreen2 working solution in a serum-free medium.

Remove the culture medium and wash the cells once with PBS.

Add the LipidGreen2 working solution to the cells and incubate for 30 minutes at 37°C in a

CO2 incubator, protected from light.

(Optional) For nuclear counterstaining, add Hoechst 33342 to the working solution at a final

concentration of 1 µg/mL during the last 10 minutes of incubation.

Remove the staining solution and wash the cells three times with PBS.

Add fresh PBS or imaging buffer to the cells.

Image the cells using a fluorescence microscope with appropriate filter sets (e.g., excitation

~450-490 nm, emission ~515-565 nm).

Protocol for Flow Cytometry Analysis of Lipid
Accumulation
This protocol allows for the quantification of lipid content in a cell population.

Materials:

LipidGreen2 stock solution (1 mM in DMSO)

PBS

Trypsin-EDTA

FACS buffer (PBS containing 1-2% FBS or BSA)

Cells in suspension

Procedure:

Harvest the cells by trypsinization and centrifuge to obtain a cell pellet.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12415862?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wash the cells once with PBS.

Resuspend the cells in FACS buffer at a concentration of 1 x 10^6 cells/mL.

Prepare a 2X LipidGreen2 working solution in FACS buffer.

Add an equal volume of the 2X LipidGreen2 working solution to the cell suspension to

achieve a final concentration of 1-10 µM.

Incubate for 15-30 minutes at 37°C, protected from light.

Analyze the cells on a flow cytometer using the appropriate laser (e.g., 488 nm) and

emission filter (e.g., ~530/30 nm).

Gate on the cell population of interest and quantify the mean fluorescence intensity, which

correlates with the cellular lipid content.

Protocol for High-Throughput Screening (HTS) of
Steatosis
This protocol is designed for screening compounds that may induce or inhibit lipid

accumulation in a 96- or 384-well plate format.

Materials:

LipidGreen2 stock solution (1 mM in DMSO)

Cell culture medium

PBS

Test compounds and controls

96- or 384-well clear-bottom black imaging plates

Automated fluorescence plate reader or high-content imaging system

Procedure:
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Seed cells (e.g., HepG2) into the microplates and allow them to adhere overnight.

Treat the cells with test compounds at various concentrations for the desired duration (e.g.,

24-72 hours). Include positive (e.g., oleic acid) and negative (vehicle) controls.

Prepare a LipidGreen2 working solution in a serum-free medium.

After compound treatment, remove the medium and wash the cells with PBS using an

automated plate washer.

Add the LipidGreen2 working solution to each well and incubate for 30-60 minutes at 37°C,

protected from light.

Wash the cells three times with PBS.

Add fresh PBS to each well.

Measure the fluorescence intensity using a plate reader (bottom-read mode) with appropriate

excitation and emission wavelengths.

Alternatively, acquire and analyze images using a high-content imaging system to quantify

lipid droplet number, size, and intensity per cell.

Mandatory Visualizations
Fluorescence Mechanism of LipidGreen2
The fluorescence of LipidGreen2 is based on a solvatochromic mechanism. In a polar

(aqueous) environment, the molecule is in a low-fluorescence state. When it enters a nonpolar

(lipid) environment, a conformational change and intramolecular charge transfer (ICT) lead to a

highly fluorescent state.
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Figure 1. Proposed Solvatochromic Mechanism of LipidGreen2
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Caption: Proposed solvatochromic mechanism of LipidGreen2 fluorescence.

Experimental Workflow for Fluorescence Microscopy
A typical workflow for staining and imaging lipid droplets in cultured cells using LipidGreen2.
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Figure 2. Experimental Workflow for Fluorescence Microscopy
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Caption: Workflow for fluorescence microscopy using LipidGreen2.

Experimental Workflow for Flow Cytometry
A generalized workflow for quantifying cellular lipid content using LipidGreen2 and flow

cytometry.
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Figure 3. Experimental Workflow for Flow Cytometry
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Caption: Workflow for flow cytometry analysis with LipidGreen2.

Experimental Workflow for High-Throughput Screening
A streamlined workflow for HTS applications to screen for modulators of lipid accumulation.
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Figure 4. Experimental Workflow for High-Throughput Screening
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Caption: High-throughput screening workflow using LipidGreen2.

Applications in Cellular Biology and Drug Discovery
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Studying Lipid Metabolism: LipidGreen2 allows for the dynamic tracking of lipid droplet

formation, growth, and degradation in live cells, providing insights into the mechanisms of

lipid storage and mobilization.

Investigating Steatosis and Related Diseases: The probe is widely used to model and

quantify hepatic steatosis (fatty liver) in cell culture and in organisms like zebrafish. This is

crucial for understanding the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and

for screening potential therapeutic agents.

Drug-Induced Phospholipidosis and Steatosis Screening: In drug development, LipidGreen2

can be employed in high-throughput screening assays to identify compounds that induce

lipid accumulation, a potential indicator of hepatotoxicity.

Quantification of Bioplastics: LipidGreen2 has been successfully used to quantify intracellular

poly(3-hydroxybutyrate) (PHB), a type of bioplastic, in bacteria.

Conclusion
LipidGreen2 has emerged as a powerful and versatile tool for the study of lipid biology. Its

excellent photophysical properties and high specificity for neutral lipids offer significant

advantages over traditional lipid droplet stains. The detailed protocols and comparative data

provided in this guide are intended to assist researchers in effectively applying LipidGreen2 to

a wide range of applications, from fundamental cell biology to high-throughput drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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